molecular formula C8H10F2N2O3 B10908710 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10908710
M. Wt: 220.17 g/mol
InChI Key: BNNRQRUXCOZSFX-UHFFFAOYSA-N
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Description

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular formula of C8H10F2N2O3 It is characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethoxy group: This step involves the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent, such as 2,2-difluoroethanol, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine: This compound is structurally similar but lacks the carboxylic acid group.

    1-Methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the difluoroethoxy group but retains the pyrazole and carboxylic acid functionalities.

Uniqueness

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoroethoxy group and the carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10F2N2O3

Molecular Weight

220.17 g/mol

IUPAC Name

5-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10F2N2O3/c1-12-6(3-15-4-7(9)10)5(2-11-12)8(13)14/h2,7H,3-4H2,1H3,(H,13,14)

InChI Key

BNNRQRUXCOZSFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)COCC(F)F

Origin of Product

United States

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